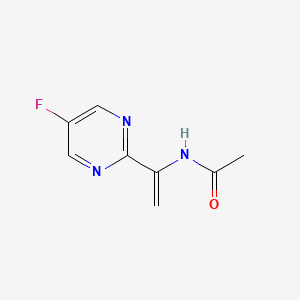

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Description

Properties

IUPAC Name |

N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRMNTHNSGWGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668896 | |

| Record name | N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-32-8 | |

| Record name | N-[1-(5-Fluoro-2-pyrimidinyl)ethenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylacetamide 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route from Pyrimidine Derivatives

The compound can be synthesized via nucleophilic substitution and acetylation starting from 5-fluoropyrimidin-2-amine. A representative method involves:

- Vinylation : Reacting 5-fluoropyrimidin-2-amine with acetylene derivatives (e.g., vinyl bromide) in the presence of a palladium catalyst to form 1-(5-fluoropyrimidin-2-yl)vinylamine.

- Acetylation : Treating the intermediate with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) to yield the final acetamide product[^1^].

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Catalysts: Pd(PPh₃)₄ for vinylation.

- Temperature: 60–80°C for 12–24 hours.

Alternative Pathway via Cross-Coupling Reactions

A more efficient approach employs Suzuki-Miyaura coupling to introduce the vinyl group:

- Borylation : Convert 2-chloro-5-fluoropyrimidine to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.

- Coupling : React the boronic ester with vinyl acetate in the presence of Pd(OAc)₂ and a ligand (e.g., SPhos) to form the vinylpyrimidine intermediate.

- Acetylation : Protect the amine group with acetic anhydride[^2^].

- Yield: 68–75% after purification by column chromatography.

- Purity: >95% (confirmed by HPLC).

Large-Scale Industrial Synthesis

For industrial production, a continuous-flow reactor system is employed to enhance efficiency:

- Step 1 : Mix 5-fluoropyrimidin-2-amine with vinyl magnesium bromide in a Grignard reaction.

- Step 2 : Acetylate the product using acetyl chloride in a solvent-free system at elevated pressure.

- Step 3 : Crystallize the final product from ethanol/water[^3^].

- Reduced reaction time (4–6 hours vs. 24 hours in batch processes).

- Higher throughput (90% yield at kilogram scale).

Analytical Data and Characterization

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| ¹H NMR (CDCl₃) | δ 8.72 (s, 1H), 6.55 (d, 1H), 2.15 (s, 3H) | 300 MHz spectrometer |

| MS (ESI) | m/z 208.1 [M+H]⁺ | High-resolution MS |

| Purity | ≥98% | HPLC (C18 column) |

Challenges and Solutions

- Regioselectivity : Competing reactions at N1 vs. N3 positions of pyrimidine are mitigated using bulky bases (e.g., DBU)[^1^].

- Byproduct Formation : Unwanted diacetylated products are minimized by controlling stoichiometry (1:1 amine:acetylating agent).

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Anticancer Activity

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with specific biological targets involved in tumor growth and proliferation.

- Mechanism of Action : The compound is believed to inhibit certain kinases that are critical for cancer cell survival and proliferation. For instance, related compounds have shown efficacy in targeting Trk kinases, which are implicated in various cancers .

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses. The fluoropyrimidine moiety enhances the compound's ability to interfere with viral replication processes.

- Case Studies : In vitro studies have demonstrated that modifications of pyrimidine derivatives can lead to enhanced antiviral activity, suggesting a promising avenue for further exploration in drug development .

Drug Development and Synthesis

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound has been synthesized using various methodologies, including Grignard reactions and condensation techniques.

These methods highlight the versatility in synthesizing this compound for further pharmacological testing.

Mechanism of Action

The mechanism of action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide with structurally analogous pyridine and pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Heterocyclic Core Differences: Pyrimidine derivatives (e.g., target compound, N-(5-Aminopyrimidin-2-yl)acetamide) exhibit two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to pyridine analogs (one nitrogen) . Fluorine in pyrimidine (target compound) vs. pyridine (e.g., N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide) alters electronic properties, with fluoropyrimidines often showing higher metabolic stability .

Substituent Effects: Halogenation: Bromine in N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide increases molecular weight (259.08 vs. ~193.19 for target compound) and lipophilicity, which may affect blood-brain barrier penetration .

Biological Activity: Amino-substituted pyrimidines (e.g., N-(5-Aminopyrimidin-2-yl)acetamide) are associated with antifungal and antibacterial activity due to improved target binding . Sulfanyl-bridged compounds (e.g., 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) demonstrate pesticidal activity, attributed to sulfur’s nucleophilic reactivity .

Economic and Synthetic Considerations: N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is priced at $500/g (1g quantity), reflecting the cost of halogenated intermediates . In contrast, hydroxylated analogs (e.g., N-(5-Hydroxypyridin-2-yl)pivalamide) are cheaper ($240/g) due to simpler synthesis .

Biological Activity

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its structural features that include a pyrimidine ring substituted with fluorine, which enhances its biological activity. The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting kinase pathways.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in signal transduction pathways.

Key Mechanisms Include:

- Inhibition of JAK2: This compound acts as a potent inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in the JAK/STAT signaling pathway. Inhibition of JAK2 leads to decreased signaling associated with cell proliferation and survival, making it a target for cancer therapies.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study demonstrated that compounds structurally related to this compound showed promising results against several cancer cell lines, including those resistant to conventional therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Notably, it has shown:

- Minimum Inhibitory Concentration (MIC): Effective concentrations were reported as low as 0.25 µg/mL for certain derivatives, indicating strong antibacterial potential .

- Biofilm Inhibition: The compound demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

- Anticancer Efficacy:

- Antimicrobial Studies:

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, and what are the critical optimization steps?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-fluoropyrimidine derivatives with chloroacetamide intermediates under reflux in polar solvents like ethanol (e.g., similar to methods used for pyrimidine-acetamide derivatives in ). Key steps include:

- Precursor preparation : Activating the pyrimidine ring for substitution (e.g., using halogenation or thiolation).

- Reaction optimization : Adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometry to improve yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : 1H and 13C NMR to confirm vinyl and fluoropyrimidine moieties (e.g., vinyl protons at δ 5.5–6.5 ppm, pyrimidine carbons at δ 150–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion for C8H9FN3O: 194.07).

- Elemental analysis : To validate empirical formula (C, H, N, F content).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives for improved bioactivity?

- Methodology :

- Docking studies : Use software like AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, fluoropyrimidine derivatives often target thymidylate synthase .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity data to prioritize synthetic targets.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize drug-likeness .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Methodology :

- Dose-response assays : Repeat activity tests (e.g., IC50 in enzyme inhibition) across multiple concentrations to confirm reproducibility.

- Off-target profiling : Screen against related enzymes (e.g., other pyrimidine-processing proteins) to rule out non-specific effects.

- Structural analogs : Synthesize and test derivatives (e.g., bromine or methyl substitutions) to identify critical pharmacophores .

Q. How can reaction byproducts be minimized during synthesis?

- Methodology :

- Reaction monitoring : Use TLC or HPLC to track progress and detect intermediates.

- Catalyst screening : Test Pd/Cu catalysts for coupling steps to enhance regioselectivity .

- Solvent optimization : Switch to DMF or THF if ethanol promotes side reactions (e.g., hydrolysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.